Methyl 2-mercaptopropionate, (S)-
Description
Significance of Chiral Thiol-Containing Esters in Advanced Organic Chemistry
Chiral thiol-containing esters, such as (S)-Methyl 2-mercaptopropionate, are of considerable importance in advanced organic chemistry due to the unique reactivity conferred by the thiol and ester groups, combined with the stereochemical control offered by the chiral center. Organosulfur compounds are integral to many biologically active molecules, pharmaceuticals, and polymers. acs.orgbeilstein-journals.orgnih.gov The presence of a sulfur atom is a key feature in numerous top-selling drugs. beilstein-journals.orgnih.gov
Thioesters are recognized as being more reactive than their oxygen-based ester counterparts, acting as superior acylating agents in reactions with carbon-centered nucleophiles and in aminolysis. researchgate.net This enhanced reactivity, coupled with the stability of thioesters under certain hydrolytic conditions, makes them versatile intermediates in organic synthesis. researchgate.net
The chirality of these molecules is crucial for asymmetric synthesis, a field focused on creating specific stereoisomers of a target molecule. uwindsor.ca Chiral thiol-containing esters can be used as chiral auxiliaries or building blocks to introduce a specific stereocenter into a new molecule, which is vital for producing pharmaceuticals and agrochemicals where only one enantiomer exhibits the desired biological activity. ontosight.aivulcanchem.comuwindsor.ca The ability to synthesize enantiomerically pure organosulfur compounds is a significant area of research, driven by their roles in biological systems and medicinal chemistry. beilstein-journals.orgnih.gov
Evolution of Research Interest in Mercaptopropionates
Research into mercaptopropionates and their derivatives has evolved significantly over the decades, expanding from fundamental synthesis to sophisticated applications in biotechnology and materials science. While polythioesters (PTEs), polymers derived from thioester monomers, were first chemically synthesized around 70 years ago, they initially saw limited commercial use due to high production costs. mdpi.com However, a resurgence of interest has been driven by modern biotechnology. Researchers have successfully biosynthesized copolymers of 3-mercaptopropionate (B1240610) (3MP), demonstrating a shift towards creating biodegradable and bio-based plastics to address environmental concerns over plastic waste. mdpi.com
In recent years, the unique properties of the thiol group in mercaptopropionates have been exploited in materials science. A notable application is in the synthesis of quantum dots (QDs), which are semiconductor nanocrystals with applications in electronics and bio-imaging. researchgate.net Mercapto acids, including derivatives of mercaptopropionic acid, are used as stabilizing ligands or capping agents to control the growth, size, and fluorescent properties of QDs. researchgate.net
Furthermore, mercaptopropionates are key components in thiol-ene "click" chemistry, a set of powerful and efficient reactions used for polymer modification and the creation of advanced materials. mpg.de This chemistry has been used to fabricate degradable polymer microspheres through photopolymerization, a technique with significant potential in the biomedical field for applications like drug delivery. rsc.org This trajectory from basic synthesis to enabling roles in nanotechnology and advanced polymer chemistry illustrates the expanding research landscape for mercaptopropionates.
Overview of Principal Academic Research Areas for the Chemical Compound
The principal academic research areas for (S)-Methyl 2-mercaptopropionate and its close structural relatives are centered on its utility as a chiral building block and a reactive thiol-containing molecule. The key research domains include asymmetric synthesis, pharmaceutical and agrochemical development, and materials science.
Key Research Areas for (S)-Methyl 2-mercaptopropionate
| Research Area | Focus and Application Examples |
| Asymmetric Synthesis | Utilized as a chiral auxiliary or intermediate to introduce stereocenters. vulcanchem.com For example, it has been used in the synthesis of thiolated cinchonidine (B190817), a precursor for catalysts in asymmetric reactions. nih.gov |
| Pharmaceuticals | Serves as a starting material or intermediate in the synthesis of complex, biologically active molecules and potential drug candidates. ontosight.aiontosight.ai Its structural motifs are found in compounds developed as platelet-activating factor antagonists. oup.com |
| Polymer & Materials Science | Employed in the creation of novel polymers and functional materials. A related precursor, 3-mercapto-2-methylpropionic acid, has been used to biosynthesize a new polythioester with rubber-like elasticity. mdpi.com Mercaptopropionates are also used in thiol-ene photopolymerization to create materials like degradable microspheres. rsc.org |
| Biochemical Studies | Used in studies related to thiol-containing compounds and their roles in biological systems. ontosight.ai The thiol group allows it to participate in reactions like native chemical ligation for the synthesis of peptide thioesters, which are crucial intermediates in studying proteins like ubiquitin. nih.gov |
Structure
2D Structure
Properties
CAS No. |
132958-63-5 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
methyl (2S)-2-sulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m0/s1 |
InChI Key |
SNWKNPMDQONHKK-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)S |
Canonical SMILES |
CC(C(=O)OC)S |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for S Methyl 2 Mercaptopropionate and Its Derivatives
Direct Synthetic Routes to (S)-Methyl 2-Mercaptopropionate
The primary challenge in synthesizing (S)-Methyl 2-mercaptopropionate lies in maintaining the integrity of the chiral center. Direct esterification of the corresponding carboxylic acid is a common approach, though other methods starting from different chiral precursors have also been explored.
Esterification of Chiral 2-Mercaptopropionic Acid
The direct esterification of (S)-2-mercaptopropionic acid with methanol (B129727) is a straightforward method for preparing its methyl ester. To facilitate this reaction under mild conditions, which is crucial to prevent side reactions and racemization, various catalytic systems can be employed.
One effective method involves the use of a strongly acidic ion-exchange resin, such as Dowex 50W-X8 (H+-form). acs.orgnih.gov This heterogeneous catalyst allows for easy separation from the reaction mixture upon completion. The reaction is typically carried out by stirring the chiral acid with the resin in methanol. acs.orgnih.gov This approach has proven successful for the esterification of similar molecules like L-cysteine, yielding the corresponding methyl ester in good yields. acs.orgnih.gov
Another strategy involves the use of 2,2-dimethoxypropane (B42991) in methanol with a catalytic amount of hydrochloric acid. This system serves to selectively esterify aliphatic carboxylic acids. researchgate.net General methods for esterification, such as those employing a 2,2'-biphenol-derived phosphoric acid catalyst, could also be applied, offering the advantage of not requiring the removal of water. organic-chemistry.org
Table 1: Catalytic Systems for Esterification
| Catalyst System | Reagents | Key Features |
| Ion-Exchange Resin | Dowex 50W-X8 (H+-form), Methanol | Heterogeneous catalyst, mild conditions, easy workup. acs.orgnih.gov |
| Acidic Dehydrating Agent | 2,2-Dimethoxypropane, Methanol, HCl (cat.) | Selective for aliphatic acids. researchgate.net |
| Phosphoric Acid Catalyst | 2,2'-Biphenol-derived phosphoric acid, Toluene | Homogeneous catalysis, no water removal needed. organic-chemistry.org |
Process Optimization for Enantiomeric Purity
A critical aspect of synthesizing a chiral molecule like (S)-Methyl 2-mercaptopropionate is the preservation of its enantiomeric purity. Nucleophilic substitution reactions, often employed in the synthesis of mercapto-acid derivatives, can be prone to racemization, especially when using an excess of nucleophiles like thioacetate (B1230152) or thiobenzoate. rsc.org This is attributed to a secondary SN2 displacement where the initially formed acetylthio or benzoylthio group acts as a leaving group. rsc.org
To mitigate racemization and enhance enantiomeric purity, several strategies can be implemented:
Catalyst Selection: The use of chiral catalysts, such as those derived from Cinchona alkaloids, can induce high stereoselectivity in addition reactions. acs.org
Enzymatic Resolution: Biocatalysts, particularly lipases, can be employed for kinetic resolution, a process that can significantly improve the enantiomeric excess of the final product. acs.org
Controlled Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial. For instance, in resolutions, allowing the reaction to proceed to approximately 50% completion can often maximize the enantiomeric purity of the remaining starting material or the product.
Purification Techniques: Classical resolution through the formation of diastereomeric salts with a chiral resolving agent, followed by recrystallization, is a powerful method for achieving high levels of chiral purity, often exceeding 99.9%. acs.org
Preparation of Functionalized Derivatives and Analogues
(S)-Methyl 2-mercaptopropionate serves as a versatile starting material for the synthesis of a variety of functionalized molecules, leveraging the reactivity of its thiol and ester groups.
Synthesis of Mercapto-Substituted Quinolone Derivatives
The quinolone scaffold is a key feature in many pharmacologically active compounds. Mercaptopropionates can be used to introduce sulfur-containing side chains to this heterocyclic system. One-pot, three-component cyclocondensation reactions have been developed to synthesize complex quinolone derivatives. For example, a reaction between a quinoline (B57606) hydrazide, a substituted benzaldehyde, and 3-mercaptopropionic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can yield mercapto-substituted quinoline carboxamides. mdpi.com
Another approach involves the use of β-halovinylaldehydes derived from quinolines as precursors. clockss.org These can react with mercapto-esters in the presence of a base to form thieno-fused quinoline systems. clockss.org Furthermore, patents describe the synthesis of 2-substituted quinoline dioic acids where methyl 3-mercaptopropanoate is a key reagent in the construction of a side chain containing thioether linkages. google.com
Table 2: Examples of Quinolone Derivative Synthesis
| Starting Materials | Reagents | Product Type |
| Quinoline hydrazide, Benzaldehyde, 3-Mercaptopropionic acid | EDC, THF | 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide. mdpi.com |
| 2-Chloro-3-formylquinoline, 3-Aminocoumarin | Acetic Acid, Pyridine | Fused quinoline heterocycles. clockss.org |
| Dimethyl 3-(2-(7-chloroquinolin-2-yl)ethenyl)phenylmalonate | Methyl 3-mercaptopropanoate, Trimethylsilyl (B98337) chloride | Methyl 5-(3-(2-(7-chloroquinolin-2-yl)ethenyl)phenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate. google.com |
Formation of S-Nitrosomercapto Compounds and Related Structures
S-Nitrosomercapto compounds are a class of molecules with interesting biological activities. The synthesis of these derivatives can be achieved from mercapto-esters like (S)-Methyl 2-mercaptopropionate. A general synthetic scheme involves the initial preparation of a mercapto-precursor which is then nitrosated. google.com For instance, synthetic routes have been developed for compounds like methyl (S)-2-(benzothiazol-2-yl)amino-3-mercapto-3-methyl-butyrate. google.com The formation of the S-nitroso group is typically achieved by treating the corresponding thiol with a nitrosating agent, such as tert-butyl nitrite (B80452) or an acidified solution of sodium nitrite. The stability of the resulting S-nitrosomercapto compound is often dependent on the pH of the medium. google.com
Generation of Thiolated Cinchona Alkaloid Adducts
Cinchona alkaloids are widely used as chiral catalysts and ligands in asymmetric synthesis. The modification of their structure by introducing a thiol-containing moiety can lead to new catalysts with altered reactivity and selectivity. The vinyl group present in Cinchona alkaloids like cinchonidine (B190817) and quinine (B1679958) provides a reactive handle for such modifications.
A common method for attaching a mercapto-ester to a Cinchona alkaloid is the thiol-ene "click" reaction. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). For example, reacting cinchonidine with methyl 3-mercaptopropionate (B1240610) in the presence of AIBN leads to the formation of the corresponding thiolated Cinchona alkaloid adduct. This modified alkaloid can then be further functionalized, for instance, by quaternization with dihalides to create dimeric chiral catalysts.
Amide Derivatives from L-Cysteine Methyl Ester
The synthesis of amide derivatives from L-cysteine methyl ester represents a versatile approach to new molecules. L-cysteine, a naturally occurring amino acid, serves as a readily available chiral starting material. The esterification of L-cysteine followed by coupling with various carboxylic acids provides a direct route to a diverse library of amide compounds.
A general procedure for synthesizing these amide derivatives involves the initial preparation of L-cysteine methyl ester from L-cysteine, often using thionyl chloride in methanol. tandfonline.com This is followed by a coupling reaction with a selected carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like tetrahydrofuran (B95107) (THF). tandfonline.com This method has been successfully employed to synthesize a series of amide derivatives by reacting L-cysteine methyl ester with various substituted aromatic and aliphatic carboxylic acids. tandfonline.com The reaction proceeds via the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amino group of the L-cysteine methyl ester to form the amide bond. tandfonline.com
Table 1: Synthesis of Amide Derivatives from L-cysteine Methyl Ester
| Entry | Carboxylic Acid | Coupling Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Substituted Benzoic Acid | DCC/DMAP | Methyl 2-(benzamido)-3-mercaptopropanoate derivatives | Good |
| 2 | Lauric Acid | DCC/DMAP | Methyl 2-(dodecanamido)-3-mercaptopropionate | Good |
| 3 | Palmitic Acid | DCC/DMAP | Methyl 2-(hexadecanamido)-3-mercaptopropionate | Good |
| 4 | Stearic Acid | DCC/DMAP | Methyl 2-(octadecanamido)-3-mercaptopropionate | Good |
Data sourced from a study on the synthesis of amide derivatives as potential antimicrobial and antileishmanial agents. tandfonline.com
This synthetic strategy offers a straightforward and efficient pathway to a wide range of amide derivatives of (S)-methyl 2-mercaptopropionate, leveraging the chirality of L-cysteine.
Functionalized Cyclic Carbonate Derivatives and their Synthesis
Functionalized cyclic carbonates are valuable monomers for the synthesis of innovative polycarbonates and polyurethanes. The incorporation of a thiol group, such as that from mercaptopropionate, can introduce desirable properties and functionalities into the resulting polymers.
One approach to synthesizing a thiol-functionalized cyclic carbonate involves a two-step process. First, glycerol (B35011) carbonate is synthesized under mild, solvent-free conditions from glycerol and dimethyl carbonate, aligning with green chemistry principles. Subsequently, the functionalized cyclic carbonate, (2-one-1,3-dioxolan-4-yl) methyl 3-mercaptopropanoate (DMMP), is obtained through a simple esterification reaction between glycerol carbonate and 3-mercaptopropionic acid. researchgate.net This resulting thiol-functionalized cyclic carbonate can then be utilized in Michael addition reactions. researchgate.net
Another innovative and sustainable method for synthesizing functionalized cyclic carbonates is through the upcycling of commodity polymers like bisphenol A based polycarbonate (BPA-PC). nih.govbirmingham.ac.uk This organocatalytic procedure uses the polycarbonate as an inexpensive and sustainable source of carbonate to produce various carbonate-containing heterocycles, including functionalized six-membered cyclic carbonates, in good to excellent yields. nih.govbirmingham.ac.uk While not directly demonstrated for (S)-methyl 2-mercaptopropionate, this methodology presents a promising avenue for the sustainable synthesis of its cyclic carbonate derivatives.
Table 2: Synthesis of (2-one-1,3-dioxolan-4-yl) methyl 3-mercaptopropanoate (DMMP)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Glycerol, Dimethyl Carbonate | Mild, solvent-free | Glycerol Carbonate |
| 2 | Glycerol Carbonate, 3-Mercaptopropionic Acid | Esterification | (2-one-1,3-dioxolan-4-yl) methyl 3-mercaptopropanoate (DMMP) |
This synthesis provides a functional cyclic carbonate with a thiol group suitable for further reactions like Michael addition. researchgate.net
Synthesis of Methyl S-Arylmercapturates via Sulfa-Michael Addition
The sulfa-Michael addition is a powerful and efficient method for forming carbon-sulfur bonds. This reaction has been effectively utilized in the synthesis of methyl S-arylmercapturates, which are important as standards in biological monitoring and metabolism studies. nih.gov
A safe and simple method for the synthesis of these compounds involves a two-step process starting from 2-acetamidoacrylic acid. nih.gov The first step is the esterification of 2-acetamidoacrylic acid to produce methyl 2-acetamidoacrylate (MAA). The subsequent and key step is the sulfa-Michael addition of various thiophenols to the MAA. nih.gov The reactivity of this addition is notably enhanced by the use of a phase-transfer catalyst, such as Aliquat 336, in the presence of a base like potassium carbonate. nih.gov This method has been shown to be applicable to a wide range of thiophenols, including those with both electron-donating and electron-withdrawing groups, affording the desired methyl S-arylmercapturates in high yields, typically ranging from 71% to 99.6%. nih.gov
Table 3: Sulfa-Michael Addition for the Synthesis of Methyl S-Arylmercapturates
| Michael Acceptor | Michael Donor | Catalyst System | Product | Yield Range (%) |
|---|---|---|---|---|
| Methyl 2-acetamidoacrylate (MAA) | Various Thiophenols | K2CO3, Aliquat 336 | Methyl S-Arylmercapturates | 71 - 99.6 |
This method provides an efficient route to a variety of methyl S-arylmercapturates. nih.gov
Incorporation into Zinc(II) Phthalocyanine (B1677752) Scaffolds
Phthalocyanines are large aromatic macrocycles that have found applications in various areas, including as photosensitizers in photodynamic therapy and in materials science. The functionalization of phthalocyanines with moieties such as mercaptopropionates can impart new properties, for instance, by improving water solubility or providing anchor points for further modification.
The incorporation of a mercaptopropionate derivative into a zinc(II) phthalocyanine scaffold has been demonstrated. Specifically, a water-soluble phthalocyanine has been prepared in a five-step synthesis starting from methyl 3-mercaptopropionate. researchgate.net This indicates that the mercaptopropionate group can be successfully integrated into the periphery of a phthalocyanine macrocycle. The general synthesis of peripherally substituted zinc(II) phthalocyanines often involves the cyclotetramerization of a functionalized phthalonitrile (B49051) precursor in the presence of a zinc salt, such as zinc acetate, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like butanol. researchgate.netresearchgate.net The thiol group can provide water solubility to the otherwise poorly soluble phthalocyanine core, which is a significant advantage for biological applications. researchgate.net
Modern Approaches in Green Chemistry for Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of (S)-methyl 2-mercaptopropionate and its derivatives is an area where such modern approaches are being applied.
One notable example is the development of a one-pot, solvent-free method for the synthesis of a simvastatin (B1681759) side chain, which utilizes methyl 3-mercaptopropionate as a key raw material. google.com This process involves an initial acyl chlorination reaction followed by an esterification reaction in the same vessel. By eliminating the need for a solvent and an acid-binding agent, this method reduces material costs and environmental pollution. The one-pot nature of the synthesis also minimizes the handling of malodorous and hazardous intermediates. google.com
Another green approach involves the use of reusable catalysts for esterification reactions. A highly efficient and environmentally friendly esterification method has been developed using a dried Dowex H+ cation-exchange resin. acs.orgnih.gov This method has been successfully applied to the synthesis of (R)-Methyl 2-amino-3-mercaptopropionate hydrochloride from L-cysteine and methanol, with the resin being easily recoverable and reusable. acs.org The use of solid acid catalysts like Dowex resins avoids the need for corrosive mineral acids and simplifies product purification.
Table 4: Green Synthesis Approaches for Mercaptopropionate Derivatives
| Reaction Type | Key Green Feature | Substrate/Reactant Example | Catalyst/Conditions | Benefit |
|---|---|---|---|---|
| One-pot Synthesis | Solvent-free, no acid-binding agent | Methyl 3-mercaptopropionate | One-pot, heating | Reduced waste and cost, improved safety |
| Esterification | Reusable catalyst | L-cysteine, Methanol | Dried Dowex H+ resin | Catalyst reusability, simplified purification |
These examples highlight the application of green chemistry principles to the synthesis of mercaptopropionate compounds. google.comacs.orgnih.gov
Stereochemical Considerations and Asymmetric Synthesis Involving S Methyl 2 Mercaptopropionate
Chiral Recognition and Enantioselective Transformations
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental principle in stereoselective chemistry. While specific studies on the chiral recognition properties of (S)-methyl 2-mercaptopropionate itself are not extensively detailed, the principles can be inferred from studies on similar chiral molecules. For instance, chiral molecular recognition has been observed in the smectic phases of liquid crystalline monomers containing chiral centers. dtic.mil Such interactions are crucial for the separation of enantiomers and for understanding the mechanisms of stereoselective reactions.
Enantioselective transformations are reactions that produce a chiral product from a prochiral or racemic substrate, favoring the formation of one enantiomer or diastereomer over the other. The thiol group in (S)-methyl 2-mercaptopropionate can act as a nucleophile in reactions where its chirality influences the stereochemical outcome. An example of a related enantioselective transformation involves the regioselective opening of a lithium glycidate with methyl 3-mercaptopropionate (B1240610) as a key step in the synthesis of flavonoids. researchgate.net This highlights the potential of chiral mercaptopropionate esters to participate in highly selective bond-forming reactions to create specific stereoisomers.
Enzymatic Resolution of Racemic Mixtures and Prochiral Substrates
Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases and esterases, to selectively catalyze a reaction on only one of the enantiomers. vulcanchem.comd-nb.info For racemic methyl 2-mercaptopropionate, lipases can be employed to selectively hydrolyze the ester group of one enantiomer, allowing for the separation of the unreacted ester (e.g., the desired (S)-enantiomer) from the hydrolyzed acid (the R-enantiomer). vulcanchem.com This kinetic resolution process is a widely used industrial strategy for producing chiral compounds. d-nb.info
Lipases are well-established biocatalysts for regioselective and enantioselective biotransformations, including hydrolysis, transesterification, and esterification of various esters, acids, and alcohols. d-nb.info The application of this methodology has been extended to sulfur-containing esters. d-nb.info In a study focused on synthesizing chiral 2-fluoro-3-mercaptopropionic acid, various lipases were screened for their ability to asymmetrically hydrolyze the racemic methyl 2-fluoro-3-mercaptopropanoate. acs.org Lipase (B570770) from Pseudomonas fluorescens (PFL) was identified as the optimal biocatalyst, providing good conversion and enantiomeric ratio. acs.org
Table 1: Screening of Lipases for Asymmetric Hydrolysis of Methyl 2-fluoro-3-mercaptopropanoate This table is based on data for a structurally related compound and illustrates the general approach for enzymatic resolution applicable to mercaptopropionates.
Source: Adapted from data presented in The Journal of Organic Chemistry. acs.org
Chemoenzymatic Synthetic Routes to Chiral Intermediates
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions in a single synthetic sequence to improve efficiency and selectivity. nih.gov These strategies are increasingly employed for the synthesis of valuable chiral molecules. nih.gov A prime example is the integration of electrosynthesis with biocatalysis to produce chiral sulfur-containing organofluorine compounds. acs.org
In a notable chemoenzymatic process, an electrochemical sulfa-Michael addition is first performed to create a racemic 2-fluoro-3-mercaptopropanoate derivative. acs.org This is followed by a lipase-mediated hydrolysis in the same reaction vessel. acs.org The lipase, acting as a biocatalyst, selectively hydrolyzes one of the enantiomers of the ester, resulting in a chiral carboxylic acid and the unreacted, enantiomerically enriched ester. acs.org This one-pot procedure is a sustainable approach, often using water as a solvent, to access valuable chiral intermediates. acs.org
Asymmetric Michael Additions Utilizing Chiral Thiol Donors
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org When a chiral nucleophile, such as (S)-methyl 2-mercaptopropionate, is used as the thiol donor, the potential exists for diastereoselective addition, creating new stereocenters with a controlled configuration. The inherent chirality of the thiol can influence the facial selectivity of the attack on the Michael acceptor.
While many asymmetric Michael additions utilize chiral catalysts to control stereochemistry, the use of the substrate's own chirality is a direct approach. mdpi.com The reaction of thiols with α,β-unsaturated compounds can be promoted under various conditions, including with ionic liquids or organocatalysts. rsc.orgscience.gov For instance, chiral bifunctional organocatalysts have been successfully used in asymmetric Michael additions in aqueous media. mdpi.com Although specific examples detailing the use of (S)-methyl 2-mercaptopropionate as the sole source of chirality in a highly diastereoselective Michael addition are not prevalent in the provided literature, the principle remains a valid strategy for asymmetric synthesis. The effectiveness of such a reaction would depend on the degree of stereochemical communication between the existing chiral center and the newly forming one.
Integration of Electrosynthesis and Biocatalysis for Chiral Fluorinated Compounds
A cutting-edge approach for synthesizing chiral molecules involves merging electrosynthesis with biocatalysis. acs.org This has been successfully demonstrated for the asymmetric synthesis of sulfur-based organofluorine compounds, specifically 2-fluoro-3-mercaptopropionic acids. acs.org The process begins with an electrochemical sulfa-Michael addition of a thiol to a fluoro-alkene, such as methyl-2-fluoroacrylate, to generate the racemic ester. acs.org This step is followed by an in-situ enzymatic kinetic resolution using a lipase, all within a single reaction vessel. acs.org
This integrated one-pot system showcases a sustainable and efficient method. acs.org The initial electrochemical reaction proceeds to form the racemic product, after which the enzyme (Pseudomonas fluorescens lipase, PFL) is added. The enzyme then selectively hydrolyzes one enantiomer, yielding the chiral acid and the remaining non-hydrolyzed chiral ester. acs.org This process has been applied to a variety of substituted thiophenols, demonstrating its versatility. acs.org
Table 2: Substrate Scope for One-Pot Electrochemical/Biocatalytic Synthesis of Chiral 2-Fluoro-3-mercaptopropionic Acids
Source: Data adapted from The Journal of Organic Chemistry. acs.org
Development of Chiral Catalysts from (S)-Methyl 2-Mercaptopropionate Derivatives
The chiral scaffold of (S)-methyl 2-mercaptopropionate can be used to construct more complex chiral molecules that function as catalysts in asymmetric reactions. By chemically modifying the thiol or ester group, the compound can be tethered to other molecules or polymer backbones to create recoverable and reusable catalysts.
A common strategy involves attaching the mercaptopropionate moiety to a well-known chiral auxiliary, such as a Cinchona alkaloid. For example, methyl 3-mercaptopropionate has been reacted with cinchonidine (B190817) via a thiol-ene click reaction. mdpi.comnih.gov The resulting thiolated alkaloid can then be dimerized or polymerized to create chiral quaternary ammonium (B1175870) salt catalysts. mdpi.comnih.gov These catalysts have proven effective in various asymmetric reactions. mdpi.com Similarly, polymer-supported quinine (B1679958) catalysts have been prepared by reacting 3-mercaptopropionic acid with quinine and then incorporating the derivative into a polymer chain. oup.com These polymer-bound catalysts, featuring a spacer group derived from the mercaptopropionic acid, showed improved stereoselectivity in asymmetric reactions compared to catalysts without the spacer. oup.com These examples, using the closely related 3-mercaptopropionate, demonstrate a clear pathway for how (S)-methyl 2-mercaptopropionate could be used to develop novel chiral catalysts.
Stereoselective Derivatization Strategies
The chiral center in (S)-methyl 2-mercaptopropionate can be used to direct the stereochemical outcome of subsequent reactions, a process known as stereoselective derivatization. This strategy is fundamental to building complex molecules with multiple stereocenters from a simple chiral starting material. The thiol group is particularly versatile for this purpose, as it can participate in a wide range of reactions.
For example, the thiol can be used as a nucleophile in ring-opening reactions or in the construction of sulfur-containing heterocycles. The synthesis of substituted thiazinanes, a class of six-membered heterocyclic compounds, often involves the reaction of a bifunctional starting material with a sulfur-containing reagent. mdpi.comsemanticscholar.org The chirality of (S)-methyl 2-mercaptopropionate could be used to control the stereochemistry of the resulting heterocyclic ring. Another derivatization strategy involves the use of mercaptopropionates in the racemization of chiral β-amino acids, where the thiol participates in a reversible addition-elimination process. google.com This highlights the dynamic covalent chemistry possible with this functional group, which can be exploited in various synthetic contexts.
Racemization Studies and Control in Chiral Systems
The stereochemical integrity of (S)-Methyl 2-mercaptopropionate is paramount for its successful application in asymmetric synthesis, where the desired biological activity or chemical property is often exclusive to a single enantiomer. However, the chiral center at the C2 position is susceptible to racemization under various chemical conditions. Understanding the mechanisms of racemization and developing strategies to control it are therefore critical areas of research.
Studies on related chiral thio-compounds have provided valuable insights into the potential pathways for racemization. For instance, significant racemization has been observed during the reduction of related compounds like methyl D-(2-methylthio)propionate and methyl D-(2-benzoylthio)propionate using lithium aluminium hydride. rsc.org This suggests that reactions involving the ester functionality can compromise the stereochemical stability of the adjacent chiral center. The proposed mechanism involves the formation of an enolate anion, which is stabilized by resonance involving the 3d orbitals of the sulfur atom, thus facilitating the loss of chirality. rsc.org
Furthermore, nucleophilic substitution reactions at the chiral center are a common cause of racemization. Extensive racemization occurs during the preparation of D-2-acylthio- and D-2-alkylthio-propionic acids and esters from methyl L-2-chloropropionate using an excess of thioacetate (B1230152) or thiobenzoate as nucleophiles. rsc.org This is attributed to a subsequent SN2 displacement where the initially formed product is attacked by another nucleophile, leading to an inversion of configuration and, over time, a racemic mixture. rsc.org
Thiyl radicals have also been shown to mediate the racemization of chiral centers. researchgate.net This process typically involves the reversible abstraction of a hydrogen atom from the chiral carbon by a thiyl radical. researchgate.net While this has been primarily studied in other classes of molecules like aliphatic amines, the low bond dissociation energy of the S-H bond suggests that similar radical-mediated pathways could be relevant for (S)-Methyl 2-mercaptopropionate, particularly in the presence of radical initiators or under photochemical conditions. researchgate.netfrontiersin.org Patents describing the racemization of chiral amino acid derivatives utilize thiols, including methyl mercaptopropionate, in the presence of radical initiators, further supporting the role of thiyl radicals in promoting racemization. google.comgoogle.com
Controlling racemization requires careful selection of reagents and reaction conditions. For example, the reduction of L-(2-methylthio)propionic acid with diborane (B8814927) proceeds without racemization, in stark contrast to the use of lithium aluminium hydride. rsc.org In syntheses involving cysteine derivatives, a related chiral thiol, the cleavage of a methyl ester protecting group was found to induce significant racemization, highlighting the need for alternative protecting group strategies to maintain enantiomeric purity. frontiersin.org
The following tables summarize key research findings on the racemization of related chiral thio-compounds and strategies for its control.
Interactive Data Table: Studies on Racemization of Chiral Thio-Compounds and Derivatives
| Compound | Reaction Condition | Observation | Proposed Mechanism | Reference |
| Methyl D-(2-methylthio)propionate | Reduction with Lithium Aluminium Hydride | Appreciable racemization | Enolate anion formation stabilized by sulfur 3d orbitals | rsc.org |
| Methyl D-(2-benzoylthio)propionate | Reduction with Lithium Aluminium Hydride | Appreciable racemization | Enolate anion formation stabilized by sulfur 3d orbitals | rsc.org |
| Methyl L-2-chloropropionate | Nucleophilic displacement with excess Potassium thioacetate | Extensive racemization | Further SN2 displacement by thioacetate | rsc.org |
| Cysteine methyl ester derivative | Cleavage of methyl ester | Racemization (ee of only 86%) | Not specified, but likely base- or acid-catalyzed enolization | frontiersin.org |
| Chiral β-amino acid derivatives | Heating with a thiol (e.g., PETMP) and a radical initiator (e.g., AIBN) | Complete racemization | Thiyl radical-mediated hydrogen abstraction | google.com |
Interactive Data Table: Strategies for Controlling Racemization
| Transformation | Method to Suppress Racemization | Method that Promotes Racemization | Reference |
| Reduction of Carboxylic Acid/Ester | Use of Diborane | Use of Lithium Aluminium Hydride | rsc.org |
| Nucleophilic Substitution | Use of stoichiometric amounts of nucleophile | Use of excess nucleophile (e.g., thioacetate) | rsc.org |
| Ester Hydrolysis | Use of alternative protecting groups (e.g., tert-butyl ester) instead of methyl ester | Cleavage of methyl ester | frontiersin.org |
| General Handling | Avoidance of strong bases, high temperatures, and radical initiators | Presence of radical initiators (e.g., AIBN) and thiols | google.comgoogle.com |
Mechanistic Investigations and Reaction Pathways of S Methyl 2 Mercaptopropionate
Mechanisms of Thiol-Ene "Click" Reactions
Thiol-ene "click" chemistry represents a highly efficient and versatile method for the formation of carbon-sulfur bonds. (S)-Methyl 2-mercaptopropionate is a valuable substrate in these reactions, which can proceed through distinct mechanistic pathways depending on the method of initiation.
The photochemical thiol-ene reaction is a radical-mediated process that typically involves initiation, propagation, and termination steps. diva-portal.org The reaction is initiated by the generation of radical species, often through the photolysis of a photoinitiator molecule upon exposure to UV light. researchgate.netnih.gov
The initiation process begins with the formation of primary radicals from the photoinitiator, which then abstract a hydrogen atom from the thiol group (-SH) of (S)-Methyl 2-mercaptopropionate. This hydrogen abstraction results in the formation of a thiyl radical (RS•). researchgate.net
The propagation phase consists of a two-step cycle:
Addition: The newly formed thiyl radical adds across a carbon-carbon double bond (ene) to form a carbon-centered radical intermediate. diva-portal.org
This anti-Markovnikov addition process continues in a step-growth manner until the reactants are consumed or the radicals are terminated through coupling reactions. diva-portal.orgmdpi.com The efficiency of the reaction can be influenced by the structure of the ene, with electron-rich double bonds generally reacting faster. diva-portal.org
In contrast to the radical-mediated thiol-ene reaction, the thiol-Michael addition is an ionic process, typically catalyzed by a base. mdpi.com This reaction involves the conjugate addition of the thiol to an electron-deficient alkene, such as an acrylate. The mechanism is highly dependent on the nature of the catalyst, which can function either as a Brønsted base or as a nucleophile.
Base-Catalyzed Mechanism: A strong base can deprotonate the thiol of (S)-Methyl 2-mercaptopropionate to form a thiolate anion (RS⁻). nih.gov This highly nucleophilic thiolate then attacks the β-carbon of the activated alkene (Michael acceptor), forming an enolate intermediate. Subsequent protonation of this enolate, often by another thiol molecule, yields the final thioether adduct and regenerates the thiolate, propagating the chain. usm.edu
Nucleophile-Initiated Mechanism: Certain nucleophiles, such as primary amines or phosphines, can initiate the reaction by first adding to the Michael acceptor to form a zwitterionic enolate. nih.gov This enolate is a strong base and can deprotonate a thiol molecule, generating the reactive thiolate anion which then proceeds as in the base-catalyzed pathway. usm.edu Studies have shown that mercaptopropionate esters are significantly more reactive in these additions than simple alkyl thiols, a factor attributed to their lower pKa values. usm.edu
Nucleophilic Reactivity of the Thiol Group in Esterification and Addition Reactions
The thiol group of (S)-Methyl 2-mercaptopropionate is a potent nucleophile, enabling its participation in a variety of addition and substitution reactions. The deprotonated form, the thiolate anion, is an even stronger nucleophile.
In the context of esterification, while the compound itself is an ester, the thiol group can react with carboxylic acids or their derivatives. However, the more common reaction pathway involving this functionality is its nucleophilic addition to carbonyl compounds. masterorganicchemistry.com For instance, thiols can add to aldehydes and ketones to form hemithioacetals and thioacetals. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon. This reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.
The thiol group's nucleophilicity is also central to the thiol-Michael addition reactions discussed previously, where it adds to activated alkenes. nih.gov Furthermore, it can participate in ring-opening reactions of epoxides. In this SN2-type reaction, the nucleophilic sulfur attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-hydroxy thioether. This reaction is typically catalyzed by a base, which enhances the nucleophilicity of the thiol by converting it to the thiolate. nih.gov
Mechanisms of Coordination with Metal Centers
The presence of both a "soft" sulfur donor and a "hard" oxygen donor in the ester group allows (S)-Methyl 2-mercaptopropionate to act as a versatile ligand in coordination chemistry, forming stable complexes with a variety of metal ions. ontosight.ai The coordination can occur through the sulfur atom, the carbonyl oxygen, or in a bidentate fashion involving both atoms, leading to the formation of a chelate ring.
Studies on the closely related 3-mercaptopropionic acid have shown that it can form complexes with metal ions like Cd²⁺ through bidentate coordination involving both the thiol sulfur and a carboxylate oxygen. researchgate.net Similarly, (S)-Methyl 2-mercaptopropionate can coordinate to metal centers. For instance, it can be used in the leaching of zinc from coordination networks, where it interacts with the Zn(II) ions. chinesechemsoc.org The formation of complexes with transition metals like zirconium has also been reported, where the mercaptopropanoate ligand binds through both oxygen and sulfur atoms. ontosight.ai The specific coordination mode depends on the metal ion, its oxidation state, the solvent, and the presence of other ligands.
The interaction with metal surfaces is also of significant interest. The thiol group has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers. It can also form Fe-S bonds, which is relevant for the functionalization of nanomaterials.
Oxidative Pathways of Mercaptoesters
The thiol group of (S)-Methyl 2-mercaptopropionate is susceptible to oxidation, a common reaction pathway for mercaptans. The most frequent oxidative reaction is the formation of a disulfide bond, leading to the dimerization of the molecule. This can be achieved using a variety of oxidizing agents, including molecular oxygen, often catalyzed by metal ions. google.com For example, the oxidation of 3-mercaptopropionic acid can be induced by Cu(2+) ions. researchgate.net This oxidative coupling is a key reaction in various biological and chemical systems.
In biological contexts, enzymes like 3-mercaptopropionate (B1240610) dioxygenase can catalyze the O₂-dependent oxidation of the thiol group to the corresponding sulfinic acid. nih.gov This enzymatic oxidation proceeds through a complex mechanism involving a nonheme iron center. nih.gov
In synthetic chemistry, photocatalytic methods can also be employed for oxidation. For instance, the oxidation of alkylarenes to ketones has been reported using a photocatalyst in the presence of ethyl 2-mercaptopropanoate as a hydrogen atom transfer catalyst, which generates a thiyl radical intermediate. mdpi.com
Kinetic and Thermodynamic Aspects of Chemical Transformations
The rates and equilibria of reactions involving (S)-Methyl 2-mercaptopropionate are governed by kinetic and thermodynamic parameters.
In thiol-ene reactions , the kinetics are influenced by the ratio of the propagation rate constant (kp) to the chain-transfer rate constant (kCT). researchgate.net This ratio affects the gelation time in polymerization reactions. researchgate.net The reaction rate is also dependent on the structure of the alkene, with terminal double bonds being more reactive than internal ones. diva-portal.org
For thiol-Michael additions , the reaction rate is highly dependent on the catalyst and the substrates. Mercaptopropionate esters are known to be significantly more reactive than simple alkyl thiols. usm.edu The rate-limiting step can differ depending on the thiol; for mercaptopropionates, the thiolate addition step is often rate-limiting. researchgate.net The equilibrium of the thiol-Michael reaction can be shifted by tuning the electronic nature of the Michael acceptor, with electron-withdrawing groups on the acceptor leading to higher equilibrium constants (Keq). acs.orgnih.gov
The thermodynamics of the addition of thiols to Michael acceptors have been studied computationally. The addition to activated triple bonds is generally more exothermic than to activated double bonds. acs.org The Gibbs free energy of activation for the addition of a thiolate to an enone is influenced by substituents on the double bond and by solvation effects. researchgate.net
The hydrolysis of the ester group in polymers derived from thiol-acrylate reactions is also an important kinetic consideration. The rate of ester hydrolysis is influenced by the proximity of the sulfide (B99878) group, with a smaller number of carbons between the ester and sulfide leading to a faster hydrolysis rate. nih.gov
Interactive Data Table: Factors Influencing Thiol-Michael Reaction Rates
| Michael Acceptor | Thiol | Catalyst | Relative Rate | Rate-Limiting Step |
| Acrylate | Alkyl Thiol | Amine | Moderate | Proton Exchange |
| Acrylate | Mercaptopropionate | Amine | Fast | Thiolate Addition |
| Fumarate | Primary Thiol | Photobase | Fast | - |
| Fumarate | Secondary Thiol | Photobase | Slower | - |
| Vinyl Sulfone | Primary Thiol | Photobase | Very Fast | - |
| Vinyl Sulfone | Secondary Thiol | Photobase | Fast | - |
Catalytic Roles and Applications in Chemical Transformations
Organocatalytic Applications with (S)-Methyl 2-Mercaptopropionate Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis. Derivatives of methyl 2-mercaptopropionate have found a niche in this field, primarily by participating in reactions as hydrogen atom transfer (HAT) agents and as nucleophiles in addition reactions.
Research has demonstrated that simple mercaptopropionate esters can act as highly effective HAT catalysts, particularly when paired with photoredox catalysts. thieme-connect.comchemrxiv.orgmdpi.com In these systems, a photocatalyst, upon excitation by light, initiates a single-electron transfer process. The mercaptan then serves as a crucial co-catalyst, facilitating the generation of radical intermediates from substrates like alcohols through a HAT mechanism. nih.gov For instance, the combination of an iridium-based photosensitizer with ethyl 2-mercaptopropanoate has been successfully employed for the methylation of various N-heterocycles using methanol (B129727) as the alkylating agent. chemrxiv.org This dual catalytic system provides a mild and efficient pathway for C-H functionalization.
Furthermore, derivatives of mercaptopropionates are utilized in organocatalyzed Michael additions, a fundamental carbon-carbon bond-forming reaction. Enamines, for example, have been shown to effectively catalyze the thiol-Michael "click" reaction between thiols and Michael acceptors. researchgate.net Studies using butyl 3-mercaptopropionate (B1240610) as a model thiol have shown that the reaction's efficiency is highly dependent on the nucleophilicity of the enamine catalyst. researchgate.net These organocatalytic approaches offer mild reaction conditions and broad functional group tolerance, making them attractive for various synthetic applications.
Ligand Design for Asymmetric Metal Catalysis
The development of chiral ligands is central to asymmetric metal catalysis, where the ligand transfers stereochemical information to a metal center, guiding a reaction to preferentially form one enantiomer of the product. nih.govrug.nl The chiral scaffold of (S)-Methyl 2-mercaptopropionate makes it and its derivatives valuable building blocks for the synthesis of novel ligands. These ligands often feature multiple, different donor atoms (heterobidentate ligands), such as N,S or P,S combinations, which can offer unique steric and electronic properties that are advantageous over traditional symmetric ligands. nih.gov
A notable application involves the modification of naturally occurring chiral molecules, like cinchona alkaloids, with mercaptopropionate esters. The thiol-ene click reaction has been used to quantitatively attach methyl 3-mercaptopropionate to cinchonidine (B190817). mdpi.comnih.gov The resulting thiolated cinchonidine can then be used to synthesize chiral quaternary ammonium (B1175870) dimers, which serve as phase-transfer catalysts or ligands in asymmetric synthesis. mdpi.comnih.gov
The design principles for such ligands are critical for achieving high enantioselectivity. The modular nature of these syntheses allows for fine-tuning of the ligand's structure to optimize its performance in specific catalytic reactions, such as palladium-catalyzed allylic substitutions or copper-catalyzed conjugate additions. nih.govmdpi.comnih.gov
Table 1: Asymmetric Catalysis with Mercaptopropionate-Derived Ligands
| Catalyst System Component | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Cinchonidine-Methyl 3-mercaptopropionate Adduct | Thiol-ene "click" reaction | Thiolated Cinchonidine | Not Applicable (Ligand Synthesis) | mdpi.com, nih.gov |
| Cu(II) with Cysteine-based Ligands | Michael Condensation | γ-Aminobutyric Acids | Up to 33% | mdpi.com |
| Pd-complexed Polymethacrylate p(5-co-8) | Allylic Substitution | 1,3-diphenyl-2-propenyl malonate | 60% | nih.gov |
Participation in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.org Similarly, cascade reactions (or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. diva-portal.org
Mercaptopropionic acid, the parent acid of (S)-methyl 2-mercaptopropionate, has been successfully employed in multicomponent polymerizations. In one example, a catalyst-free, one-pot reaction between terephthalaldehyde, hexamethylenediamine, and 2-mercaptopropionic acid at room temperature was used to synthesize a functional condensation polymer. rsc.org This demonstrates the ability of the mercaptopropionate structure to participate in complex, one-pot transformations leading to advanced materials.
While direct participation of (S)-methyl 2-mercaptopropionate in classic named MCRs like the Ugi or Passerini reaction is not widely documented, its functional groups are amenable to the principles of cascade design. organic-chemistry.orgdiva-portal.org For example, the thiol group can readily participate in an initial Michael addition, with the resulting adduct undergoing a subsequent intramolecular cyclization or another intermolecular reaction. The development of such cascade sequences allows for the rapid construction of complex heterocyclic structures, such as 1,4-thiazepanones, from simple precursors. nih.gov
Contributions to Sustainable Chemical Synthesis Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. (S)-Methyl 2-mercaptopropionate and its derivatives contribute to this goal in several ways, including their use in atom-economical "click" reactions, their role in processes utilizing renewable feedstocks, and their application in environmentally benign solvent systems. google.com
Thiol-ene chemistry, a prime example of a "click" reaction, is a powerful tool for polymer functionalization and synthesis under green conditions. This reaction is often photoinitiated, proceeds rapidly, and generates minimal byproducts. rsc.org Derivatives like trimethylolpropane (B17298) tris(3-mercaptopropionate) are used as crosslinkers in thiol-ene polymerizations. rsc.org A significant application is the post-polymerization functionalization of sustainable polymers, such as aliphatic polycarbonates derived from the copolymerization of CO2 and epoxides. rsc.org This approach enhances the properties of these degradable polymers for various applications.
Furthermore, mercaptopropionate derivatives are instrumental in synthetic methods that use water as a solvent or integrate biocatalysis. An integrated one-pot approach combining electrosynthesis and lipase-mediated biocatalysis in water has been developed for the asymmetric synthesis of chiral sulfur-containing organofluorine compounds. acs.org This process highlights a sustainable pathway to valuable chiral molecules. Additionally, methyl 3-mercaptopropionate serves as a building block for more environmentally friendly biocides. cpchem.com
Table 2: Green Chemistry Applications of Mercaptopropionate Derivatives
| Application Area | Derivative/Related Compound | Sustainable Feature | Reaction Type | Reference |
| Polymer Modification | Trimethylolpropane tris(3-mercaptopropionate) | CO2 Utilization, Degradable Polymers | Thiol-ene Click Chemistry | rsc.org |
| Asymmetric Synthesis | Thiophenols / Methyl-2-fluoroacrylate | Aqueous Solvent, Biocatalysis | Electro- & Biocatalytic Cascade | acs.org |
| Green Reagent Activation | Ethyl 2-mercaptopropanoate | Use of Methanol as C1 source | Photoredox/HAT Catalysis | chemrxiv.org |
| Biocide Synthesis | Methyl 3-mercaptopropionate | More Environmentally Friendly Product | Esterification | cpchem.com |
| Simvastatin (B1681759) Side Chain | Methyl 3-mercaptopropionate | Solvent-free, One-pot Synthesis | Acyl Chlorination / Esterification | google.com |
Functionalization of Surfaces and Nanomaterials for Specific Applications
The thiol group of (S)-methyl 2-mercaptopropionate provides a robust anchor for covalently attaching the molecule or its derivatives to the surfaces of various materials, including polymers, metals, and nanomaterials. This surface functionalization is critical for tailoring the properties of the material for specific, high-value applications. dtu.dk
A key application is the modification of nanoparticles. Gold nanoparticles (AuNPs) are readily functionalized with thiolated ligands due to the strong affinity between gold and sulfur. researchgate.net Trimethylolpropane tri(3-mercaptopropionate) has been used as a multifunctional thiol ligand to enhance the cohesion of AuNPs in inks for printing flexible electrodes. acs.org This functionalization improves the uniformity and conductivity of the printed structures.
Cellulose nanocrystals (CNCs), a renewable nanomaterial, can also be functionalized with 3-mercaptopropanoate groups. google.com This modification introduces reactive thiol groups onto the CNC surface, enabling further grafting of polymers or other molecules, thereby creating advanced composite materials.
In the realm of polymer science, thiol-ene click chemistry is used for the site-specific functionalization of block copolymer particles and for modifying filler surfaces in dental composites. researchgate.netnih.gov For instance, a thiourethane-silane agent synthesized from trimethylol-tris-3-mercaptopropionate was used to functionalize glass fillers, improving the mechanical properties and reducing polymerization stress in dental resins. nih.gov These examples underscore the versatility of mercaptopropionates in creating functional surfaces and nanomaterials for biomedical, electronic, and advanced materials applications. nih.govdtu.dk
Integration in Polymer Chemistry and Advanced Materials Research
Polymer Synthesis via Thiol-Ene Click Chemistry
Thiol-ene click chemistry is a highly efficient and versatile reaction platform known for its rapid reaction rates, high yields, and insensitivity to oxygen. rsc.org The reaction involves the radical-mediated addition of a thiol group (S-H) across a carbon-carbon double bond (ene). (S)-Methyl 2-mercaptopropionate, with its accessible thiol group, is an excellent candidate for this type of reaction, enabling the synthesis of precisely defined polymer architectures. sci-hub.box
Preparation of Highly Functional Polyols and Rigid Polyurethanes
A significant application of thiol-ene chemistry involving mercaptopropionate derivatives is the one-step synthesis of highly functional polyols. westmont.edu These polyols are crucial precursors for the production of polyurethanes (PU), particularly rigid PU foams. In a typical synthesis, a multifunctional mercaptopropionate, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), is reacted with an allyl hydroxyl compound like allyl alcohol or glycerol-1-allyl ether. The reaction, initiated by UV irradiation in the presence of a photoinitiator, proceeds to quantitative yields within a few hours. westmont.edu
This approach allows for the creation of polyols with a high density of hydroxyl groups, which is a key requirement for producing highly crosslinked and rigid polyurethane networks. westmont.edu Polyols with 4-8 hydroxyl groups are considered optimal for the preparation of rigid polyurethane foams with superior mechanical and thermal properties. westmont.edu
Table 1: Synthesis of Functional Polyols via Photochemical Thiol-Ene Reaction
| Thiol Component | Ene Component | Functionality of Resulting Polyol | Reaction Time (hours) | Yield |
|---|---|---|---|---|
| Trimethylolpropane tris(3-mercaptopropionate) | Allyl Alcohol | 3 | 1-3 | Quantitative westmont.edu |
| Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) | Glycerol-1-allyl Ether | 8 | 1-3 | Quantitative westmont.edu |
Development of Tailored Polymeric Materials
The incorporation of sulfur atoms into a polymer backbone via the thiol-ene reaction is a well-established strategy for tailoring the material's optical properties, specifically its refractive index (RI). High refractive index polymers (HRIPs) are sought after for applications in optics and optoelectronics. nsf.gov The high molar refraction of sulfur, combined with aryl groups, can be leveraged to create polymers with an RI exceeding 1.68. nsf.govnih.gov
By using monomers derived from or containing mercaptopropionate structures, it is possible to introduce a large number of sulfide (B99878) linkages into the polymer network. nsf.gov The thiol-yne reaction, a related process where two thiol groups add across a triple bond, is even more effective at increasing the sulfur content and, consequently, the refractive index. Research has shown that the polymerization-induced change in refractive index can be as high as 0.08, a significant value for applications like holographic materials. nsf.govnih.gov Furthermore, the ester groups present in mercaptopropionate-derived networks can be designed to be hydrolytically cleavable, allowing for the creation of degradable polymers with controlled end-of-life properties. nbinno.com
Synthesis and Characterization of Poly(disulfide) Polymers and Networks
Poly(disulfide)s are a class of sulfur-containing polymers characterized by dynamic covalent S-S bonds in their backbone. chemrxiv.orgresearchgate.net These bonds can be reversibly cleaved and reformed in response to redox stimuli, making them useful for self-healing materials and drug delivery systems. nih.gov The primary method for synthesizing linear poly(disulfide)s is the oxidative polycondensation of dithiols. google.comgoogle.com
As a monofunctional thiol, (S)-Methyl 2-mercaptopropionate cannot form a polymer chain on its own through disulfide bonding. However, it plays a crucial role in controlling the architecture of poly(disulfide) networks. It can act as a chain-capping agent, reacting with the growing polymer chain to terminate its growth. This allows for precise control over the molecular weight and dispersity of the resulting polymers. In crosslinked networks, its addition can control the density of crosslinks by terminating potential crosslinking sites, thereby modulating the mechanical properties of the final material.
Role as a Monomer and Crosslinking Agent in Polymer Architectures
While its monofunctional nature prevents (S)-Methyl 2-mercaptopropionate from acting as a traditional monomer or crosslinking agent, it serves as a critical building block for creating more complex, functional polymer architectures. rsc.org It can be transformed into a multifunctional monomer or crosslinker through subsequent chemical modifications.
For instance, the thiol group can be reacted with a molecule containing multiple 'ene' functionalities in a thiol-ene reaction to create a new, multifunctional monomer with pendant methyl ester groups. rsc.org This new monomer can then be polymerized to form complex network structures. rsc.org Alternatively, the ester group of (S)-Methyl 2-mercaptopropionate can be chemically altered to introduce additional reactive sites, converting the initially monofunctional molecule into a multifunctional crosslinking agent suitable for building polymer networks. mdpi.com
Surface Modification of Polymeric Substrates for Enhanced Properties
Thiol-ene chemistry provides a powerful tool for the surface modification of polymeric substrates, enabling the tailoring of surface properties such as wettability, adhesion, and biocompatibility. rsc.orgresearchgate.net The process typically involves grafting thiol-containing molecules onto a polymer surface that has been pre-functionalized with 'ene' groups.
(S)-Methyl 2-mercaptopropionate can be grafted onto a variety of polymer surfaces to impart specific functionalities. mdpi.comfrontiersin.org For example, a hydrophobic polymer film can be treated to introduce vinyl or allyl groups on its surface. Subsequent UV-initiated reaction with (S)-Methyl 2-mercaptopropionate results in a dense layer of covalently attached molecules. The exposed methyl ester groups alter the surface energy and chemical reactivity of the substrate. This method has been used to functionalize porous polymer monoliths for chromatographic applications and to create patterned surfaces with spatially controlled hydrophilic and hydrophobic regions. unileoben.ac.atresearcher.life
Table 2: Example of Surface Property Modification via Thiol-Ene Grafting
| Original Substrate | Surface Functionalization | Grafted Molecule | Resulting Surface Property | Potential Application |
|---|---|---|---|---|
| Poly(glycidyl methacrylate) monolith | Conversion of epoxy to thiol groups | Lauryl Methacrylate (ene) | Hydrophobic | Reversed-phase chromatography reading.ac.uk |
| Silicate Glass | Silanization with (mercaptopropyl)trimethoxysilane | Various acrylates (enes) | Tunable wettability and surface energy | Biocompatible coatings researcher.life |
Applications in Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com The key to the RAFT process is a chain transfer agent (CTA), which typically contains a thiocarbonylthio group (S=C-S). sigmaaldrich.com
(S)-Methyl 2-mercaptopropionate is a valuable precursor for the synthesis of custom RAFT CTAs. mdpi.com The thiol group can be readily reacted to form the thiocarbonylthio moiety necessary for a CTA. The fragment of the molecule attached to the sulfur atom of the thiocarbonylthio group (the 'R' group) acts as the free-radical leaving group that reinitiates polymerization. By using (S)-Methyl 2-mercaptopropionate as a starting material, researchers can design and synthesize RAFT agents where the CH(CH₃)C(=O)OCH₃ fragment serves as this reinitiating 'R' group, allowing for fine control over the polymerization of various monomers, including acrylates and styrenes. nih.govbohrium.com
Table of Mentioned Compounds
| Compound Name |
|---|
| (S)-Methyl 2-mercaptopropionate |
| Allyl Alcohol |
| Dipentaerythritol hexakis(3-mercaptopropionate) |
| Glycerol-1-allyl Ether |
| Lauryl Methacrylate |
| L-cysteine |
| Mercaptopropionic acid |
| Pentaerythritol tetrakis(3-mercaptopropionate) |
| Trimethylolpropane allyl ether |
Enzymatic Reactions and Biocatalytic Transformations
(S)-Methyl 2-Mercaptopropionate as a Substrate or Modulator in Enzyme Systems
(S)-Methyl 2-mercaptopropionate possesses both an ester linkage and a mercapto group, functionalities that suggest its potential interaction with various enzyme systems. The ester group makes it a potential substrate for hydrolytic enzymes like esterases and lipases, which could catalyze its conversion to 2-mercaptopropionic acid. The presence of the mercapto (-SH) group is responsible for the compound's reactivity and potential biological activity, including acting as an antioxidant by scavenging free radicals. ontosight.ai
While direct studies detailing the role of (S)-Methyl 2-mercaptopropionate as a specific substrate or modulator are not extensively documented in the provided results, its structural similarity to other biologically relevant thiols suggests potential interactions. For instance, its parent acid, 3-mercaptopropionic acid (3-MPA), is a known substrate for the enzyme 3-mercaptopropionate (B1240610) dioxygenase. nih.govnih.gov Furthermore, related compounds like methyl 2-amino-3-mercaptopropanoate have been investigated as substrates in enzymatic reactions and for their influence on metabolic pathways. smolecule.com This suggests that (S)-Methyl 2-mercaptopropionate could potentially influence metabolic pathways or act as a substrate for certain enzymes, though further specific research is required. ontosight.ai
Biocatalytic Methods for Chiral Synthesis Utilizing Mercaptoesters
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of biocatalytic methods for chiral synthesis. Enzymes, with their inherent stereoselectivity, are powerful tools for producing single-enantiomer products.
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes widely used in biocatalysis for their ability to perform reactions in both aqueous and non-aqueous media with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov Lipase-catalyzed enantioselective acylation of alcohols and hydrolysis of esters are among the most common methods for the kinetic resolution of racemates to produce optically pure alcohols, esters, acids, and amines. mdpi.comutupub.fi
These processes are highly applicable to the synthesis of chiral mercaptoesters. In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol or hydrolyzes one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, Candida antarctica lipase B (CAL-B) is a frequently used lipase that has been successfully employed in the dynamic kinetic resolution of racemic secondary alcohols, yielding the (R)-esters with high enantiopurity. utupub.fi Such methodologies can be adapted for the resolution of racemic mercapto-alcohols or the enantioselective esterification or transesterification of mercapto-acids. The synthesis of various polyesters has been achieved through lipase-catalyzed ring-opening polymerization (ROP) of lactones and condensation polymerization, demonstrating the enzyme's utility in forming ester bonds. nih.gov
| Lipase-Catalyzed Reaction Type | Description | Potential Application to Mercaptoesters |
| Kinetic Resolution (KR) | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Resolution of racemic 2-mercaptopropionic acid or its esters. |
| Enantioselective Acylation | Acylation of a racemic alcohol using a lipase to produce an enantiomerically enriched ester and the remaining alcohol enantiomer. | Acylation of a racemic mercapto-alcohol to produce a chiral mercaptoester. |
| Enantioselective Hydrolysis | Hydrolysis of a racemic ester where the lipase selectively acts on one enantiomer. | Hydrolysis of racemic methyl 2-mercaptopropionate to yield (S)- or (R)-2-mercaptopropionic acid. |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of 100% for a single enantiomer. | High-yield synthesis of enantiopure mercaptoesters from a racemic starting material. |
Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols, making them valuable biocatalysts in organic synthesis. nih.govfrontiersin.orgrsc.orgsemanticscholar.org These enzymes often exhibit high stereoselectivity, allowing for the production of specific alcohol enantiomers with high purity. The use of KREDs has been reviewed extensively, highlighting their application in producing key chiral intermediates for pharmaceuticals. rsc.orgsemanticscholar.org
In the context of mercaptoesters, KREDs can be employed in the stereoselective reduction of ketoesters. For example, the reduction of a β-ketoester containing a thiol or protected thiol group can generate a chiral β-hydroxyester with two stereocenters. Dynamic reductive kinetic resolution (DYRKR) using KREDs allows for the synthesis of specific diastereomers from racemic α-substituted-β-keto esters with high diastereomeric and enantiomeric excess. alaska.edu Commercially available KREDs have been used to synthesize both syn and anti diastereomers of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. alaska.edu This strategy could be directly applied to the synthesis of chiral hydroxy-mercaptoesters, which are valuable building blocks.
| Enzyme | Substrate Type | Product Type | Key Advantage |
| Ketoreductase (KRED) | Prochiral ketoesters, Racemic α-substituted β-ketoesters | Chiral hydroxyesters | High stereoselectivity, access to specific enantiomers and diastereomers. |
Investigations into Thiol Dioxygenases and Related Enzymes
Thiol dioxygenases are a class of non-heme iron-dependent enzymes that play a crucial role in sulfur metabolism by catalyzing the oxidation of thiols to their corresponding sulfinates. acs.orgnih.gov Understanding these enzymes provides insight into the biological fate of thiol-containing compounds.
Cysteine dioxygenase (CDO) and 3-mercaptopropionate dioxygenase (MDO) are two well-characterized members of the thiol dioxygenase family. nih.gov CDO catalyzes the oxidation of L-cysteine to cysteine sulfinic acid, while MDO acts on 3-mercaptopropionic acid (3-MPA) to produce 3-sulfinopropionate. nih.govacs.orgasm.org
Extensive research has highlighted key differences in their substrate specificity, which appear to be governed by subtle variations in their active site architecture. nih.govacs.orgresearchgate.net A significant finding is the difference in a key active site residue: CDOs typically have an arginine (Arg) at a specific position, while MDOs often have a glutamine (Gln). nih.govnih.gov For example, a CDO homologue from Pseudomonas aeruginosa was identified that showed a marked preference for 3-MPA over cysteine, and it was thus classified as an MDO. nih.govnih.gov Crystallographic and computational studies suggest this Arg-to-Gln substitution is a primary determinant of substrate specificity. nih.govresearchgate.net The positively charged arginine residue in the CDO active site is believed to interact with the α-carboxylate group of cysteine, an interaction that is absent or altered in MDOs, allowing them to accommodate substrates like 3-MPA that lack the α-amino group. nih.govresearchgate.net
Kinetic data from various thiol dioxygenases further illuminates these differences in substrate preference.
| Enzyme | Organism | Preferred Substrate | Key Active Site Feature | Reference |
| Cysteine Dioxygenase (CDO) | Rattus norvegicus | L-Cysteine | Arg60 | acs.org |
| 3-Mercaptopropionate Dioxygenase (p3MDO) | Pseudomonas aeruginosa | 3-Mercaptopropionic acid | Gln in place of Arg | nih.govnih.gov |
| 3-Mercaptopropionate Dioxygenase (AvMDO) | Azotobacter vinelandii | 3-Mercaptopropionic acid | "Gln-type" | acs.org |
| Cysteine Dioxygenase A (CdoA) | Ralstonia eutropha H16 | 3-Mercaptopropionate | - | asm.org |
| Cysteine Dioxygenase B (CdoB) | Ralstonia eutropha H16 | Cysteine | - | asm.org |
Methyl-coenzyme M reductase (MCR) is a crucial enzyme found in methanogenic archaea, where it catalyzes the final, methane-forming step of methanogenesis. nih.govnih.gov The reaction involves the reductive cleavage of the carbon-sulfur bond in methyl-coenzyme M (CH₃-S-CoM) using coenzyme B (HS-CoB) as the reductant, to produce methane (B114726) and a heterodisulfide (CoM-S-S-CoB). rsc.org The enzyme contains a unique nickel-containing porphinoid cofactor called F₄₃₀, which is central to its catalytic activity. nih.gov
The precise mechanism of MCR catalysis is a subject of ongoing research, with two main proposed pathways. nih.govrsc.org
Mechanism I: Involves a nucleophilic attack of the reduced Ni(I) state of cofactor F₄₃₀ on the methyl group of methyl-S-coenzyme M, forming a methyl-Ni(III) intermediate. nih.gov
Mechanism II: Proposes that the Ni(I) center attacks the sulfur atom of methyl-S-coenzyme M, leading to the formation of a methyl radical and a Ni(II)-thiolate complex. nih.gov
To elucidate the mechanism, researchers have utilized various substrate analogues. nih.gov These studies involve synthesizing molecules that are structurally similar to the native substrate, methyl-S-coenzyme M, and observing how they interact with the enzyme. For example, methyl-seleno-coenzyme M was found to be a substrate, while the oxygen analogue, 2-methoxyethanesulfonic acid, acted as an inhibitor but was not cleaved. nih.gov Such mechanistic probes help to map the structural and electronic requirements for substrate binding and catalysis within the MCR active site. nih.govacs.org
Enzyme Immobilization and Bioconjugation Studies
The functionalization of enzymes through immobilization and their use in creating bioconjugates are pivotal areas of research, aiming to enhance catalytic efficiency, stability, and applicability. While specific studies focusing exclusively on (S)-Methyl 2-mercaptopropionate are limited, a broader examination of related thiol-containing compounds and chiral esters provides significant insights into the potential methodologies for its use in these advanced applications.
Enzyme Immobilization for Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. researchgate.net Immobilized enzymes, especially lipases, are widely employed for the kinetic resolution of racemic mixtures due to their high enantioselectivity, operational stability, and reusability. researchgate.netnih.gov Although direct studies on the immobilization of enzymes for the production of (S)-Methyl 2-mercaptopropionate are not extensively documented, research on the kinetic resolution of structurally similar compounds, such as 2-arylpropionic acids and other chiral thiols, offers valuable transferable knowledge.
Lipase B from Candida antarctica (CALB) is a versatile and robust biocatalyst frequently used for these purposes. nih.govtandfonline.com Its immobilization on various supports, including octyl-agarose (B13739342), magnetic nanoparticles, and silica (B1680970), has been shown to significantly enhance its catalytic performance. nih.govmdpi.comort.edu.uy For instance, the immobilization of CALB on octyl-agarose has been successfully applied in the kinetic resolution of (R,S)-flurbiprofen, a 2-arylpropionic acid, through enantioselective esterification. mdpi.com The choice of buffer and support material during immobilization plays a crucial role in the resulting enzyme's activity and enantioselectivity. mdpi.com
The following table summarizes findings from studies on the kinetic resolution of compounds analogous to (S)-2-mercaptopropionic acid using immobilized lipases, highlighting the potential for similar applications with (S)-Methyl 2-mercaptopropionate.
| Enzyme | Support | Substrate | Reaction | Key Findings | Reference |
| Candida antarctica Lipase B (CALB) | Octyl-agarose | (R,S)-Flurbiprofen | Enantioselective esterification | High enantiomeric excess (eep = 89.6%) was achieved. Immobilization at pH 9 yielded higher conversion rates. | mdpi.com |
| Candida rugosa Lipase (CRL) | Silica Nanoparticles | Racemic Ibuprofen | Enantioselective esterification | Immobilized lipase showed enhanced conversion (45%) and enantioselectivity (ees = 96%) compared to the free enzyme. | nih.gov |
| Candida antarctica Lipase B (CALB) | Magnetic Nanoparticles (MNPs) | Racemic Amines | Kinetic resolution | CaLB-MNPs demonstrated high efficiency and selectivity in the kinetic resolution of various chiral amines. | nih.gov |
| Candida sp. Lipase | Aminopropyl-grafted mesoporous silica nanotubes | (R,S)-1-phenylethanol | Selective esterification | The grafted support led to a 22% increase in activity, attributed to favorable conformational changes in the enzyme. | ort.edu.uy |
| Lipase TL IM | Microreactor | 4-Methylbenzyl mercaptan and vinyl esters | Transesterification | High conversion (96%) was achieved under mild conditions in a continuous-flow microreactor. | mdpi.com |
These studies underscore the importance of the immobilization strategy in tailoring the enzyme's properties for specific applications. Techniques such as covalent attachment, adsorption, and entrapment are employed to enhance stability and allow for repeated use of the biocatalyst. nih.gov For the synthesis or resolution of (S)-Methyl 2-mercaptopropionate, an immobilized lipase system, likely CALB, would be a primary candidate for investigation, drawing upon the established protocols for similar chiral acids and esters.
Bioconjugation Studies with Thiol-Containing Molecules
Bioconjugation involves the covalent attachment of molecules to biomolecules, such as proteins or peptides, to create novel functional materials for applications in diagnostics, therapeutics, and materials science. acs.org The thiol group of cysteine residues in proteins is a common target for specific bioconjugation reactions due to its unique nucleophilicity. researchgate.net While direct bioconjugation studies with (S)-Methyl 2-mercaptopropionate are not widely reported, the reactivity of its thiol group makes it a potential candidate for such applications.
Several chemical strategies are available for thiol-specific bioconjugation, with maleimide-based chemistry being one of the most prevalent. nih.govresearchgate.net Maleimides react selectively with thiols under mild conditions to form stable thioether bonds. nih.govrsc.org However, the stability of the resulting succinimidyl thioether linkage can be a concern, as it may undergo retro-Michael reaction, leading to deconjugation. nih.gov To address this, more stable maleimide (B117702) derivatives and alternative conjugation chemistries have been developed. nih.govsci-hub.se
Another prominent method is the thiol-ene reaction, a "click" chemistry approach that involves the radical-mediated addition of a thiol to a double bond. scispace.com This reaction is highly efficient and can be initiated by light, making it suitable for creating patterned or functionalized surfaces. scispace.com
The table below outlines common thiol-specific bioconjugation methods that could be applicable to (S)-Methyl 2-mercaptopropionate, based on studies with other thiol-containing compounds.
| Conjugation Method | Reagent/Linker | Key Features | Potential Application for (S)-Methyl 2-mercaptopropionate | Reference |
| Maleimide Chemistry | Maleimide-functionalized molecules | High selectivity for thiols, rapid reaction under physiological conditions. | Attachment to proteins or other biomolecules containing maleimide groups. | nih.govresearchgate.net |
| Thiol-ene Reaction | Alkenes (e.g., vinyl groups) | "Click" chemistry, high efficiency, can be photoinitiated. | Surface modification, polymer synthesis, and hydrogel formation. | scispace.com |
| Thiol-Disulfide Exchange | Pyridyl disulfide reagents | Forms a cleavable disulfide bond, reaction progress can be monitored spectrophotometrically. | Reversible conjugation, drug delivery systems with triggered release. | acs.org |
| Thiol-Michael Addition | α,β-Unsaturated carbonyl compounds | Forms a stable carbon-sulfur bond. | Covalent modification of biomolecules and materials. | google.com |
| Allylic Acetate Activation | Allylic acetates with a phosphine (B1218219) catalyst | Rapid and stable conjugation under biocompatible conditions. | Creation of stable bioconjugates for therapeutic and diagnostic use. | researchgate.net |
The thiol group in (S)-Methyl 2-mercaptopropionate provides a reactive handle for its incorporation into larger molecular architectures through these and other bioconjugation techniques. This could enable its use as a building block for functional polymers, as a modifying agent for proteins to introduce specific functionalities, or in the development of novel biomaterials. For instance, its incorporation into a polymer backbone could impart specific chemical properties or serve as a point for further functionalization.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations of Reaction Energetics and Transition States
Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetics and transition states of reactions involving mercaptopropionates. For instance, DFT calculations have been employed to study the thiol-Michael addition reactions, a class of reactions relevant to (S)-Methyl 2-mercaptopropionate. These studies reveal that the reaction can proceed via base-initiated mechanisms in polar solvents. Computational models have shown that solvents like dimethylformamide (DMF) can lower the activation energies of these reactions by 5-10 kcal/mol compared to less polar solvents like chloroform.
In the context of enzymatic reactions, DFT has been used to model the active site of 3-mercaptopropionate (B1240610) dioxygenase (MDO), an enzyme that catalyzes the oxidation of related thiol compounds. researchgate.netnih.gov These calculations help in understanding the binding of the substrate to the iron center and the energetics of the catalytic cycle. researchgate.netnih.gov For example, studies on the addition of methyl mercaptan to acrolein have calculated energy barriers (ΔE), zero-point energy barriers (Δz.p.E), and free-energy barriers (ΔG) to analyze the stability of different transition-state structures. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like (S)-Methyl 2-mercaptopropionate. While specific MD studies on the (S)-enantiomer are not abundant in the provided search results, related studies on methyl 3-mercaptopropionate have been conducted using microwave spectroscopy and quantum chemical calculations. These investigations identified two dominant conformers in the gas phase. acs.org Conformer I is stabilized by an intramolecular S-H···O=C hydrogen bond. acs.org
MD simulations have also been utilized to study more complex systems incorporating mercaptopropionate derivatives. For example, simulations have been used to compare the effectiveness of different force fields in predicting the shape memory characteristics of liquid crystalline elastomers cross-linked with pentaerythritol (B129877) tetra(3-mercaptopropionate) (PETMP). aip.org Such studies are crucial for designing new materials with specific properties.
Elucidation of Reaction Mechanisms at the Molecular Level
The combination of experimental and computational methods has been crucial in unraveling the intricate details of reaction mechanisms involving mercaptopropionates. For thiol-ene and thiol-yne "click" reactions, representative thiols like methyl 3-mercaptopropionate have been shown to add exclusively and quantitatively to the electron-poor maleimide (B117702) alkene under base-initiated conditions. acs.orgacs.org Subsequent radical-mediated reactions can then functionalize other parts of the molecule. acs.orgacs.org
CBS-QB3 calculations have been used to investigate the energetics and kinetics of reactions between a model thiol (methyl mercaptan) and N-substituted maleimides under both base-initiated and radical-mediated conditions. acs.orgacs.org These calculations help to understand the factors that control the selectivity of these reactions. acs.orgacs.org Furthermore, the mechanism of oxidation of 3-mercaptopropionic acid has been studied, revealing that the nucleophilic attack by sulfur on a peroxide bond is the rate-controlling step. researchgate.net
Theoretical Studies on Solvent Effects in Organic Reactions
Theoretical studies have highlighted the significant role of solvents in influencing the rates and mechanisms of organic reactions involving thiols. For thiol-Michael reactions, computational studies using DFT have shown that polar solvents can accelerate the reaction by stabilizing charged intermediates and transition states. The use of implicit solvent models, such as the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model), in DFT calculations has become a standard practice to simulate the effect of the solvent environment. acs.org
More advanced hybrid solvation models, which combine explicit solvent molecules with an implicit continuum, have also been employed to gain a more accurate understanding of solvent effects. rsc.org These studies have shown that even a few explicit solvent molecules can significantly impact the calculated reaction rates. rsc.org For instance, in the context of thiol-ene reactions, the effect of solvent polarity on the hydrogen abstraction step has been examined using an implicit solvent model, with water and acetonitrile (B52724) being used as representative polar solvents. researchgate.net
Computational Modeling of Enzyme Active Sites and Catalytic Cycles
Computational modeling has provided profound insights into how enzymes recognize and catalyze reactions of mercaptopropionates. DFT and other computational methods are extensively used to model the active sites of enzymes like 3-mercaptopropionate dioxygenase (MDO) and cysteine dioxygenase (CDO). researchgate.netnih.govnih.gov These models, often based on crystal structures, allow researchers to study substrate binding, the role of key amino acid residues, and the complete catalytic cycle at an atomic level. researchgate.netnih.gov
For example, computational docking has been used to propose a model for bidentate coordination of 3-mercaptopropionic acid (3MPA) at the iron site of MDO. nih.gov DFT calculations, in conjunction with spectroscopic data, have been used to validate these models and to understand the electronic structure of key intermediates. nih.govnih.gov In one study, methyl mercaptoacetate (B1236969) (MMA) was used as a prototypical substrate to characterize the formation of the enzyme-substrate complex both thermodynamically and kinetically using DFT. unimib.it These computational investigations have also shed light on the role of the second coordination sphere of the enzyme in modulating reactivity and substrate positioning. researchgate.net
Prediction of Reactivity, Selectivity, and Stereochemical Outcomes
Computational chemistry plays a crucial role in predicting the reactivity, selectivity, and stereochemistry of chemical reactions. For thiol-ene and thiol-yne reactions, computational methods have been used to understand and predict the selectivity between different reaction pathways. acs.orgacs.org By calculating the activation barriers for competing pathways, researchers can predict which product will be favored under a given set of conditions.
Recent advancements have also seen the application of machine learning models to predict the regio- and site-selectivity of organic reactions, which could be applied to reactions of (S)-Methyl 2-mercaptopropionate. nih.gov While direct computational studies on the stereochemical outcomes of reactions involving (S)-Methyl 2-mercaptopropionate were not prominent in the search results, the influence of stereochemistry on polymer properties has been investigated. bham.ac.uk Such studies provide a framework for understanding how the stereochemistry of a monomer can impact the macroscopic properties of the resulting material, a concept that is critical for the design of new functional polymers. bham.ac.uk
Advanced Analytical Techniques for Characterization and Detection
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of (S)-Methyl 2-mercaptopropionate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For (S)-Methyl 2-mercaptopropionate, ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another.
The ¹H NMR spectrum of Methyl 2-mercaptopropionate is expected to show four distinct signals corresponding to the four unique proton environments in the molecule: the methyl ester protons (-OCH₃), the methine proton (-CH), the thiol proton (-SH), and the protons of the methyl group adjacent to the chiral center (-CH₃). The integration of these signals corresponds to the number of protons in each environment (3:1:1:3). The splitting pattern, or multiplicity, of the signals is governed by the number of neighboring protons, following the n+1 rule. For example, the methine proton signal is split into a quartet by the three protons of the adjacent methyl group, while the methyl group's signal is split into a doublet by the single methine proton. docbrown.infodocbrown.info
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOCH₃ | ~3.7 | Singlet (s) | N/A |
| -CH(SH)- | ~3.3 - 3.5 | Quartet (q) | ~7 |
| -CH(SH)CH₃ | ~1.5 | Doublet (d) | ~7 |
| -SH | ~1.8 - 2.0 | Doublet (d) | ~8-9 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Methyl 2-mercaptopropionate displays characteristic absorption bands that confirm its structure. nist.gov
Key vibrational modes include a strong absorption band for the carbonyl (C=O) stretch of the ester group, a weaker band for the thiol (S-H) stretch, and bands corresponding to C-O and C-H stretching and bending vibrations. nist.govresearchgate.net The presence and position of these bands are indicative of the compound's functional groups.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (from potential carboxylic acid impurity) | ~2500-3300 | Broad |
| C-H Stretch (sp³) | ~2900-3000 | Medium-Strong |
| S-H Stretch | ~2550-2600 | Weak-Medium |
| C=O Stretch (Ester) | ~1735 | Strong |
| C-O Stretch (Ester) | ~1100-1300 | Strong |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most sensitive to molecules containing chromophores, such as conjugated systems or aromatic rings. (S)-Methyl 2-mercaptopropionate lacks significant chromophores. The ester carbonyl and thiol groups exhibit weak absorptions (n→π* transitions) that occur in the far UV region, typically below the standard measurement range of 200 nm. Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound but can be used to detect impurities that do absorb in the UV-Vis range.
| Functional Group | Transition | Expected λmax (nm) |
|---|---|---|
| C=O (Ester) | n → π | ~200-210 |
| -SH (Thiol) | n → σ | ~195-200 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. While (S)-Methyl 2-mercaptopropionate itself is diamagnetic and thus EPR-silent, its thiol group can coordinate with paramagnetic metal centers. nih.govacs.org
EPR spectroscopy is a valuable tool for studying the electronic structure and coordination environment of metal-thiolate complexes. nih.gov For instance, when (S)-Methyl 2-mercaptopropionate binds to an Fe(III) or Cu(II) center, the resulting complex can be analyzed by EPR. The g-values and hyperfine coupling constants obtained from the EPR spectrum provide detailed insights into the nature of the metal-sulfur bond and the geometry of the metal center. nih.govresearchgate.net
| Metal-Thiolate System | Typical g-values | Significance |
|---|---|---|
| Low-spin Fe(III)-thiolate | g ≈ 2.27, 2.17, 1.93 | Characterizes the rhombic symmetry of the iron center. nih.gov |
| Type 1 Copper (Cu(II))-thiolate | g|| ≈ 2.2-2.3, g⊥ ≈ 2.05 | Indicates a highly covalent Cu-S bond. |
Resonance Raman (rRaman) Spectroscopy
Resonance Raman (rRaman) spectroscopy is a powerful vibrational technique that can selectively enhance the Raman signals of a chromophoric part of a molecule. Similar to EPR, rRaman is not typically applied to (S)-Methyl 2-mercaptopropionate directly. However, it becomes an extremely sensitive probe when the molecule is coordinated to a metal center that acts as a chromophore, such as in certain iron-sulfur or copper-sulfur proteins and their synthetic analogs. acs.org
By tuning the excitation laser wavelength to match an electronic transition of the metal-thiolate complex, the vibrational modes associated with the metal-sulfur bond are selectively enhanced. acs.org This allows for the direct observation of M-S stretching and bending frequencies, providing information about bond strength and coordination geometry. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Metal Center |
|---|---|---|
| Fe-S Stretch | 300 - 400 | Fe(III) |
| Cu-S Stretch | 350 - 450 | Cu(II) |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating (S)-Methyl 2-mercaptopropionate from impurities and for quantifying its enantiomeric purity, or enantiomeric excess (ee). masterorganicchemistry.com Chiral chromatography is the most direct and widely used approach for this purpose. mdpi.com
In chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers of Methyl 2-mercaptopropionate interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov The choice of CSP (e.g., cyclodextrin-based, polysaccharide-based) and mobile phase is critical for achieving optimal separation. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov
| Parameter | Typical Conditions for Chiral HPLC | Typical Conditions for Chiral GC |
|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OJ) or Cyclodextrin-based | Cyclodextrin (B1172386) derivatives (e.g., Astec CHIRALDEX) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol mixtures, Ethanol/Water | Helium, Hydrogen |
| Detector | UV-Vis, Circular Dichroism (CD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Purpose | Determination of enantiomeric excess and chemical purity. rsc.org | Separation of volatile enantiomers. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds like Methyl 2-mercaptopropionate, (S)-. Its primary application in this context is to separate the (S)-enantiomer from its (R)-counterpart, which is critical for ensuring enantiomeric purity. This separation is most effectively achieved using Chiral Stationary Phases (CSPs).
Research Findings: The separation mechanism of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com CSPs based on derivatives of cellulose, amylose, or macrocyclic glycopeptides are widely employed for this purpose. sigmaaldrich.comlcms.cznih.gov For a compound like Methyl 2-mercaptopropionate, (S)-, a normal-phase or polar organic mode of chromatography would likely be employed. The selection of the mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. The choice of CSP and mobile phase creates differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the (S) and (R) enantiomers, causing them to travel through the column at different rates and thus be separated. nih.gov
Below is an interactive data table outlining a typical, hypothetical HPLC method for the chiral separation of Methyl 2-mercaptopropionate enantiomers.
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) | Provides the chiral environment necessary to differentiate between the (S) and (R) enantiomers. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |
| Column Temperature | 25 °C | Maintains consistent and reproducible separation conditions. |
| Detection | UV at 230 nm | Detects the compound as it elutes from the column based on its ultraviolet absorbance. |
| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification in Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating, identifying, and quantifying volatile and semi-volatile compounds in complex mixtures. thermofisher.com In a research context, it is invaluable for identifying metabolites of Methyl 2-mercaptopropionate, (S)-. visionpublisher.info GC-MS-based metabolomics is adept at analyzing small molecules such as acids, alcohols, and amino acids. visionpublisher.infonih.gov
Research Findings: For non-volatile metabolites or those with polar functional groups, a chemical derivatization step is typically required to make them amenable to GC analysis. thermofisher.comvisionpublisher.info In the case of metabolites derived from Methyl 2-mercaptopropionate, (S)-, the thiol (-SH) and any potential carboxyl (-COOH) groups would likely be derivatized, for instance, through silylation. This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. thermofisher.com
Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization) and fragments them into a reproducible pattern. thermofisher.com This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the molecule. By comparing this spectrum to established spectral libraries, such as the NIST Mass Spectral Library, metabolites can be identified. researchgate.net
The table below details a generalized GC-MS workflow for metabolite identification.
| Step | Description |
| 1. Sample Preparation | Extraction of metabolites from a biological matrix (e.g., urine, plasma). |
| 2. Derivatization | Chemical modification (e.g., silylation) of polar functional groups to increase volatility and thermal stability for GC analysis. thermofisher.com |
| 3. GC Separation | The derivatized sample is injected into the GC. Compounds are separated as they pass through a capillary column (e.g., DB-5ms) based on their physicochemical properties. |
| 4. MS Detection | Eluted compounds are ionized and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. csu.edu.au |
| 5. Metabolite ID | The obtained mass spectra are compared against spectral databases (e.g., NIST, Golm Metabolome Database) to identify the metabolites. researchgate.net The retention time from the GC provides an additional layer of confirmation. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification
Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. chim.lu
Research Findings: For Methyl 2-mercaptopropionate, (S)- (Molecular Formula: C4H8O2S), the nominal molecular weight is 120.17 g/mol . nist.govlgcstandards.com In a typical electron ionization (EI) mass spectrum, the parent molecule loses an electron to form a molecular ion ([M]•+), which would appear at an m/z of approximately 120. nist.govnist.gov This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments helps to confirm the compound's structure.
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides significantly more precise mass measurements (typically to four or more decimal places). roscoff-culture-collection.orgbohrium.com This accuracy allows for the unambiguous determination of a compound's elemental formula. bohrium.com For example, HRMS can easily distinguish between two different molecules that might have the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of a target compound and for elucidating the structures of unknown metabolites. roscoff-culture-collection.org
This interactive table compares the data obtained from standard MS versus HRMS for Methyl 2-mercaptopropionate, (S)-.
| Feature | Standard Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, TOF) |
| Molecular Ion (m/z) | ~120 | 120.0245 (Calculated for C4H8O2S) |
| Mass Accuracy | Unit mass resolution (e.g., ± 0.1 Da) | High accuracy (< 5 ppm) |
| Formula Confirmation | Inferred from fragmentation and retention time data. | Unambiguous determination of the elemental formula (C4H8O2S). roscoff-culture-collection.org |
| Key Application | Routine identification and quantification when the compound is known. chim.lu | Structure elucidation of unknowns, metabolite identification, high-confidence compound confirmation. bohrium.com |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the molecule, providing unequivocal information about bond lengths, bond angles, and stereochemistry.
Research Findings: This technique is the gold standard for absolute configuration determination of chiral molecules. However, its application is contingent on the ability to grow a suitable, high-quality single crystal of the compound of interest. Methyl 2-mercaptopropionate, (S)- is a liquid at room temperature, which precludes direct analysis by this method.
For a liquid compound to be analyzed by X-ray crystallography, it must first be converted into a suitable crystalline derivative. This could involve reacting it with another molecule to form a new, solid compound whose crystal structure can be determined. While this is a powerful approach, a search of the current scientific literature and crystallographic databases does not reveal a reported crystal structure for Methyl 2-mercaptopropionate, (S)- or a simple co-crystal derivative. Therefore, while the technique is paramount for solid-state structural analysis, no specific research data is available for this particular compound.
Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Routes for (S)-Methyl 2-Mercaptopropionate
The development of efficient and stereoselective synthetic routes to enantiopure compounds is a cornerstone of modern organic chemistry. For (S)-Methyl 2-mercaptopropionate, future research is increasingly focused on enzymatic and chemoenzymatic methods to overcome the limitations of traditional chemical synthesis.
One of the most promising avenues is the use of enzymatic kinetic resolution . vulcanchem.comwikipedia.org Lipases and esterases, in particular, have demonstrated the ability to selectively hydrolyze one enantiomer from a racemic mixture of methyl 2-mercaptopropionate, leaving the desired (S)-enantiomer in high enantiomeric excess. vulcanchem.comd-nb.info This biocatalytic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional methods. nih.govnih.gov Future work will likely focus on discovering and engineering more robust and efficient enzymes, potentially through directed evolution, to improve reaction rates and yields for industrial-scale production. nih.gov
Another emerging strategy is dynamic kinetic resolution (DKR) , which combines enzymatic resolution with in-situ racemization of the undesired enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into the desired single enantiomer. The development of compatible chemical or enzymatic racemization catalysts that function under conditions suitable for the resolving enzyme is a key challenge and an active area of research. mdpi.com
The following table summarizes potential enzymatic approaches for the synthesis of (S)-Methyl 2-mercaptopropionate:
| Synthetic Strategy | Enzyme Class | Key Advantages | Research Focus |
| Enzymatic Kinetic Resolution | Lipases, Esterases | High enantioselectivity, Mild conditions | Enzyme discovery and engineering, Process optimization |
| Dynamic Kinetic Resolution | Lipases + Racemases | High theoretical yield (up to 100%) | Development of compatible racemization catalysts |
| Asymmetric Synthesis | Dehydrogenases | Direct formation of the chiral center | Substrate engineering, Cofactor regeneration |
Advancement in Asymmetric Catalysis Driven by Mercaptoester Design
The design of chiral ligands is central to the field of asymmetric catalysis. (S)-Methyl 2-mercaptopropionate and its derivatives are emerging as valuable building blocks for the creation of novel chiral sulfur-containing ligands. asm.orgbohrium.com The sulfur atom in these ligands can coordinate to transition metals, influencing the steric and electronic environment of the catalytic center and thereby directing the stereochemical outcome of a reaction. asm.org
Future research will likely explore the synthesis of a wider variety of chiral ligands derived from (S)-Methyl 2-mercaptopropionate. By systematically modifying the ester group or the carbon backbone, researchers can fine-tune the ligand's properties to achieve higher enantioselectivity and catalytic activity in a range of asymmetric transformations, such as hydrogenations, C-C bond formations, and C-H functionalizations. nih.gov The development of chiral sulfur-based organocatalysts is another burgeoning area, where the unique properties of the sulfur atom are harnessed to promote stereoselective reactions without the need for transition metals. snnu.edu.cnwestmont.edu
Development of Bio-Inspired and Biomimetic Chemical Systems
Nature provides a rich source of inspiration for the design of novel chemical systems. The thiol group in (S)-Methyl 2-mercaptopropionate is analogous to the cysteine residues found in enzymes, which play crucial roles in catalysis and protein structure. snnu.edu.cn This has spurred interest in developing bio-inspired and biomimetic systems that utilize simple chiral thiols like (S)-Methyl 2-mercaptopropionate to mimic enzymatic functions. google.comrsc.orgsustech.edu.cn
One area of focus is the development of biomimetic catalysts where (S)-Methyl 2-mercaptopropionate is incorporated into a larger molecular scaffold, such as a cyclodextrin (B1172386) or a synthetic polymer, to create a chiral microenvironment that can bind substrates and catalyze reactions with high stereoselectivity. google.comrsc.orgsustech.edu.cn These systems aim to replicate the principles of enzyme catalysis, including substrate recognition and transition state stabilization, in a simplified and more robust artificial system. acs.org
Another exciting trend is the use of chiral thiols in the formation of self-assembled monolayers (SAMs) on metal surfaces. rsc.orgrsc.org The chirality of (S)-Methyl 2-mercaptopropionate can be transferred to the surface, creating a chiral environment that can be used for enantioselective catalysis or separation. rsc.orgrsc.org Future research will explore the factors that govern the formation and stability of these chiral SAMs and their applications in areas such as enantioselective sensors and asymmetric electrocatalysis.
Design of Next-Generation Advanced Materials with Tailored Functionalities
The incorporation of (S)-Methyl 2-mercaptopropionate into polymers offers a versatile platform for the creation of advanced materials with tailored functionalities. The thiol group can be readily modified through various "click" chemistry reactions, such as thiol-ene and thiol-yne, allowing for the straightforward introduction of a wide range of functional groups. westmont.edugoogle.com
A significant area of future research is the development of biodegradable polymers . acs.orgchemistryviews.orgnih.gov By using (S)-Methyl 2-mercaptopropionate as a monomer or a functionalizing agent in the synthesis of polyesters and polythioesters, it is possible to create materials that can be broken down by natural processes, addressing the environmental concerns associated with conventional plastics. acs.orgchemistryviews.orgnih.gov The chirality of the monomer can also influence the physical properties of the resulting polymer, such as its crystallinity and degradation rate. chemistryviews.orgresearchgate.netresearchgate.net
Furthermore, the reactive nature of the thiol group can be exploited to create stimuli-responsive materials . rsc.orgnih.govacs.org For instance, the thiol can be oxidized to form disulfide bonds, which can be cleaved under reducing conditions. This reversible cross-linking can be used to create materials that change their shape, release a payload, or alter their properties in response to a specific trigger. The development of such "smart" materials has potential applications in drug delivery, tissue engineering, and soft robotics.
The table below highlights potential applications of (S)-Methyl 2-mercaptopropionate in advanced materials:
| Material Type | Key Feature | Potential Applications |
| Biodegradable Polymers | Environmental degradation | Sustainable packaging, Medical implants |
| Stimuli-Responsive Gels | Reversible cross-linking | Drug delivery, Tissue engineering |
| Functional Surfaces | Thiol-based modifications | Biosensors, Anti-fouling coatings |
| Chiral Polymers | Stereoregularity | Chiral separations, Asymmetric catalysis |
Integration of Machine Learning and Artificial Intelligence for Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical discovery, and the study of (S)-Methyl 2-mercaptopropionate is no exception. chemistryviews.orgchinesechemsoc.org These computational tools can accelerate the design and discovery of new catalysts, materials, and synthetic routes by learning from existing data and predicting the outcomes of new experiments. chinesechemsoc.orgrsc.org
One key application is in the design of chiral catalysts . ML models can be trained on large datasets of known catalysts and their performance in asymmetric reactions to identify the key structural features that lead to high enantioselectivity. chinesechemsoc.orgsciengine.com This can guide the rational design of new, more effective catalysts based on the (S)-Methyl 2-mercaptopropionate scaffold, reducing the need for extensive trial-and-error experimentation. chemistryviews.orgchinesechemsoc.org
ML can also be used to predict the properties of new materials derived from (S)-Methyl 2-mercaptopropionate. By analyzing the relationship between the chemical structure of a polymer and its physical properties, ML models can predict the characteristics of novel polymers before they are synthesized. This allows researchers to screen large virtual libraries of potential materials and focus their experimental efforts on the most promising candidates.
Deeper Mechanistic Insights into Complex Biological Pathways
(S)-Methyl 2-mercaptopropionate is closely related to 3-mercaptopropionic acid (3-MPA), a molecule that plays a role in various biological processes. acs.orgresearchgate.net Future research will focus on elucidating the detailed mechanisms by which these compounds interact with biological systems, particularly their role in sulfur metabolism and their effects on enzyme activity. snnu.edu.cnresearchgate.netrsc.org
The stereospecificity of enzymes that interact with 3-MPA and its derivatives is a key area of investigation. acs.orgacs.orgthieme-connect.com Understanding how enzymes differentiate between the (R) and (S) enantiomers can provide valuable insights into enzyme function and can be exploited for the development of stereoselective inhibitors or probes for studying metabolic pathways. Advanced spectroscopic and computational techniques will be crucial in mapping the interactions between these small molecules and their protein targets at an atomic level. nih.gov
Contributions to Sustainable Chemistry and Environmental Applications
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing research and development. (S)-Methyl 2-mercaptopropionate has the potential to contribute significantly to this field. acs.orgresearchgate.net
As mentioned previously, the use of enzymatic methods for the synthesis of (S)-Methyl 2-mercaptopropionate is a key aspect of its contribution to green chemistry. nih.govrsc.org These biocatalytic routes often operate under milder conditions and use less hazardous reagents than traditional chemical syntheses. nih.gov
Furthermore, the development of biodegradable polymers from (S)-Methyl 2-mercaptopropionate offers a sustainable alternative to petroleum-based plastics. google.comacs.org Research in this area will focus on optimizing the properties of these materials for various applications and ensuring their complete and safe degradation in the environment. The use of renewable feedstocks for the production of the monomer will further enhance the sustainability of these materials. acs.org
Q & A
Q. How can the structure of (S)-methyl 2-mercaptopropionate be confirmed using NMR spectroscopy?
- Methodological Answer : To confirm the structure, analyze the -NMR spectrum for characteristic proton environments. For example:
- Methoxy group protons () appear at 3.40 ppm (singlet, integration ratio 3H).
- Protons adjacent to the thiol () and ester groups (e.g., ) show signals at 2.71–2.73 ppm (multiplet, integration ratio 2H). Compare with published spectra of structurally analogous thiol esters (e.g., ethyl 2-mercaptopropionate in soy sauce fermentation studies) to validate assignments .
Q. What are the key physicochemical properties of (S)-methyl 2-mercaptopropionate, and how do they influence experimental design?
- Methodological Answer : Critical properties include:
- pKa : ~9.66 (thiol group), affecting reactivity in nucleophilic reactions (e.g., thiol-ene click chemistry). Adjust pH to deprotonate thiols for optimal reaction kinetics.
- Hydrophobicity : LogP ~0.725, suggesting moderate solubility in polar organic solvents (e.g., ethanol, DMSO). Use solvent compatibility tables for reaction or extraction protocols.
- Chirality : The (S)-enantiomer requires enantioselective synthesis or chiral separation techniques (e.g., chiral HPLC). Validate enantiopurity via polarimetry or chiral shift reagents .
Q. What analytical methods are suitable for quantifying (S)-methyl 2-mercaptopropionate in complex matrices (e.g., biological or food samples)?
- Methodological Answer : Use GC-MS or LC-MS with derivatization (e.g., alkylation with iodoacetamide to stabilize thiols). For example, in soy sauce fermentation studies, ethyl 2-mercaptopropionate was quantified using HS-SPME-GC-MS with a detection limit of 0.1 µg/L . Calibrate against deuterated internal standards (e.g., -methyl propionate analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can contradictory data on the toxicity of thiol-containing esters like (S)-methyl 2-mercaptopropionate be resolved?
- Methodological Answer :
- Mechanistic Studies : Assess cytotoxicity via MTT assays using human cell lines (e.g., HepG2). Compare with structurally similar compounds (e.g., ethyl 2-mercaptopropionate) to isolate toxicity contributions from the thiol vs. ester group.
- Dose-Response Analysis : Use Hill equation modeling to distinguish between acute toxicity (high-dose effects) and chronic exposure impacts.
- Meta-Analysis : Apply PRISMA guidelines to systematically review in vitro/vivo studies, focusing on variables like purity (>95%), solvent choice, and exposure duration .
Q. What experimental strategies ensure enantiomeric purity in the synthesis of (S)-methyl 2-mercaptopropionate?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived thioureas) for thiol-esterification. Monitor enantiomeric excess (ee) via chiral GC or -NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] as a shift reagent.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze the undesired (R)-enantiomer selectively. Validate purity by comparing optical rotation () with literature values .
Q. How can the role of (S)-methyl 2-mercaptopropionate in flavor/aroma formation be studied in fermented foods?
- Methodological Answer :
- Fermentation Models : Co-culture Zygosaccharomyces rouxii (known thiol producer) in soy sauce moromi. Track thiol concentration via HS-SPME-GC-MS at intervals (0, 7, 14 days).
- Sensory Analysis : Conduct triangle tests with trained panels to correlate thiol levels (e.g., 0.5–2.0 ppm) with sensory descriptors (e.g., "meaty," "roasted") .
Q. What statistical approaches address measurement uncertainty in thiol quantification studies?
- Methodological Answer :
- Error Propagation : Calculate combined uncertainty using the ISO GUM framework, incorporating instrument precision (e.g., GC-MS RSD <5%) and calibration curve residuals.
- Monte Carlo Simulations : Model variability in sample preparation (e.g., derivatization efficiency) to estimate confidence intervals .
Research Design & Data Analysis
Q. How to design a systematic review on the environmental persistence of (S)-methyl 2-mercaptopropionate?
- Methodological Answer :
- PICOT Framework : Define Population (aquatic ecosystems), Intervention (thiol concentration), Comparison (degradation rates vs. other esters), Outcome (half-life in water), Time (6-month monitoring).
- Search Strategy : Use databases (Web of Science, PubMed) with keywords: ("methyl 2-mercaptopropionate" AND (degradation OR hydrolysis)). Apply inclusion criteria (peer-reviewed, LC50/EC50 data) .
Q. What mixed-methods approaches integrate qualitative and quantitative data in studying thiol reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
